molecular formula C16H17NO2 B5771089 4-methoxy-N-(2-methylbenzyl)benzamide CAS No. 331638-66-5

4-methoxy-N-(2-methylbenzyl)benzamide

Cat. No.: B5771089
CAS No.: 331638-66-5
M. Wt: 255.31 g/mol
InChI Key: CVDCGDPYWBZBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(2-methylbenzyl)benzamide is an organic compound with the molecular formula C16H17NO2 It is a benzamide derivative, characterized by the presence of a methoxy group at the 4-position and a 2-methylbenzyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylbenzyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-methylbenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-(2-methylbenzyl)benzamide.

    Reduction: The amide group can be reduced to an amine, yielding 4-methoxy-N-(2-methylbenzyl)aniline.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-Hydroxy-N-(2-methylbenzyl)benzamide.

    Reduction: 4-Methoxy-N-(2-methylbenzyl)aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(2-methylbenzyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylbenzyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxy and benzyl groups may play a role in modulating the compound’s activity by influencing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(1-phenylethyl)benzamide: Similar structure but with a phenylethyl group instead of a methylbenzyl group.

    4-Hydroxy-N-(2-methylbenzyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-Methoxybenzyl)-2-methylbenzamide: Similar structure but with the methoxy group on the benzyl moiety.

Uniqueness

4-Methoxy-N-(2-methylbenzyl)benzamide is unique due to the specific positioning of the methoxy and methylbenzyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-methoxy-N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-5-3-4-6-14(12)11-17-16(18)13-7-9-15(19-2)10-8-13/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDCGDPYWBZBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235794
Record name Benzamide, 4-methoxy-N-[(2-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331638-66-5
Record name Benzamide, 4-methoxy-N-[(2-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331638-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-methoxy-N-[(2-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(2-methylbenzyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(2-methylbenzyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-methoxy-N-(2-methylbenzyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-N-(2-methylbenzyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-methoxy-N-(2-methylbenzyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-methoxy-N-(2-methylbenzyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.